molecular formula C9H11Cl2N3O2 B3000448 2-(Aminomethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid;dihydrochloride CAS No. 2361679-35-6

2-(Aminomethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid;dihydrochloride

Cat. No.: B3000448
CAS No.: 2361679-35-6
M. Wt: 264.11
InChI Key: RXFUKTCROAFHOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid;dihydrochloride is a useful research compound. Its molecular formula is C9H11Cl2N3O2 and its molecular weight is 264.11. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of EN300-7435324 are currently unknown. The compound belongs to the pyridine class of molecules , which are known to interact with a wide range of biological targets

Mode of Action

Pyridine derivatives are known to interact with their targets through various mechanisms, including binding to active sites, allosteric modulation, and covalent modification . The specific interaction of EN300-7435324 with its targets would depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

Pyridine derivatives can influence a variety of biochemical pathways depending on their targets . These could include signal transduction pathways, metabolic pathways, and cell cycle regulation pathways, among others. The specific pathways affected by EN300-7435324 would be determined by its targets and mode of action.

Pharmacokinetics

The compound’s pyridine core may influence its pharmacokinetic properties For instance, the presence of the pyridine ring could enhance the compound’s solubility and permeability, potentially improving its bioavailability

Result of Action

Depending on its targets and mode of action, the compound could induce a variety of cellular responses, such as changes in gene expression, alterations in cellular metabolism, or modulation of cell signaling pathways

Action Environment

The action, efficacy, and stability of EN300-7435324 could be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues

Properties

IUPAC Name

2-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2.2ClH/c10-3-7-2-5-1-6(9(13)14)4-11-8(5)12-7;;/h1-2,4H,3,10H2,(H,11,12)(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFUKTCROAFHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=NC=C1C(=O)O)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361679-35-6
Record name 2-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.